6-chloro-N-(oxolan-2-ylmethyl)pyridazin-3-amine

Lipophilicity Drug-likeness Physicochemical profiling

Medicinal chemistry teams needing a sp³-rich, low-lipophilicity pyridazine scaffold often face long lead times for custom synthesis. This compound solves that problem with a ready-to-use 6-chloro-N-(oxolan-2-ylmethyl)pyridazin-3-amine intermediate. • Scaffold-ready: 6-Cl enables SNAr/cross-coupling diversification; saturated THF ring provides conformational constraint and +I electronic modulation. • Optimized physicochemical profile: XLogP3-AA = 1.5, TPSA = 47 Ų, HBA = 4 - ideal for oral bioavailability without additional logP adjustment. • Supply assurance: Available at 95-98% purity, stored at 2-8°C, and shipped ambient; racemic form supports chiral method development.

Molecular Formula C9H12ClN3O
Molecular Weight 213.66 g/mol
CAS No. 838089-56-8
Cat. No. B3043292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-N-(oxolan-2-ylmethyl)pyridazin-3-amine
CAS838089-56-8
Molecular FormulaC9H12ClN3O
Molecular Weight213.66 g/mol
Structural Identifiers
SMILESC1CC(OC1)CNC2=NN=C(C=C2)Cl
InChIInChI=1S/C9H12ClN3O/c10-8-3-4-9(13-12-8)11-6-7-2-1-5-14-7/h3-4,7H,1-2,5-6H2,(H,11,13)
InChIKeyUBIWVJQIDOTSCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-N-(oxolan-2-ylmethyl)pyridazin-3-amine Overview


6-Chloro-N-(oxolan-2-ylmethyl)pyridazin-3-amine (CAS 838089-56-8, molecular formula C₉H₁₂ClN₃O, molecular weight 213.66 g mol⁻¹) is a 3‑amino‑6‑chloropyridazine derivative bearing an oxolan‑2‑ylmethyl (tetrahydrofuran‑2‑ylmethyl) substituent on the exocyclic amine [1]. The 6‑chloro substituent provides a synthetic handle for nucleophilic aromatic substitution, while the saturated tetrahydrofuran ring distinguishes it structurally from aromatic‑heterocycle analogs such as 6‑chloro‑N‑(furan‑2‑ylmethyl)pyridazin‑3‑amine (CAS 919522-48-8) and from simpler N‑alkyl or N‑benzyl analogs. The compound is commercially supplied with certified purities of 95 % (AKSci) to 98 % (Leyan) and is typically stored sealed, dry, at 2–8 °C .

6-Chloro-N-(oxolan-2-ylmethyl)pyridazin-3-amine Uniqueness


The oxolan‑2‑ylmethyl side chain imparts a unique combination of a saturated oxygen heterocycle, a stereogenic centre at the 2‑position of tetrahydrofuran, and a flexible methylene linker, creating a pharmacophoric and physicochemical signature that differs fundamentally from aromatic furan, rigid benzyl, or simple methyl analogs [1]. The computed XLogP3‑AA of 1.5, hydrogen‑bond acceptor count of 4 (including the tetrahydrofuran oxygen), and topological polar surface area of 47 Ų define a solubility/permeability envelope that aromatic analogs with planar furan rings cannot replicate [1][2]. Furthermore, the 6‑chloro group is the only site for late‑stage diversification via nucleophilic aromatic substitution or cross‑coupling; exchanging the N‑substituent while retaining the 6‑chloro handle will alter the reactivity of the chlorine centre through electronic and steric modulation by the remote tetrahydrofuran ring [3]. Generic substitution therefore risks changes in both scaffold reactivity and biological recognition.

6-Chloro-N-(oxolan-2-ylmethyl)pyridazin-3-amine Differentiation Evidence


Lipophilicity Comparison with Furan and Benzyl Analogs

The target compound’s computed XLogP3-AA of 1.5 places it in an intermediate lipophilicity window distinct from both the more hydrophilic furan analog (6-chloro-N-(furan-2-ylmethyl)pyridazin-3-amine, XLogP3-AA = 1.2) and the more lipophilic N-benzyl analog (N-benzyl-6-chloropyridazin-3-amine, XLogP3-AA = 2.2) [1][2][3]. This log P positioning can influence passive membrane permeability, protein binding, and metabolic stability in hit-to-lead campaigns.

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen-Bond Acceptor Advantage

The tetrahydrofuran oxygen adds a fourth hydrogen-bond acceptor (HBA) to the target molecule (HBA = 4), whereas the aromatic furan analog (HBA = 3) and the N-benzyl analog (HBA = 3) lack this additional H-bonding site [1][2]. The extra acceptor can engage in water bridging or protein–ligand interactions that are sterically and electronically impossible for the furan oxygen due to its sp² hybridization.

Hydrogen bonding Solubility Pharmacophore design

Rotatable Bond Flexibility Advantage

The target compound possesses three rotatable bonds (the methylene linker and the tetrahydrofuran ring’s C–O bonds contribute), whereas 6-chloro-N-(furan-2-ylmethyl)pyridazin-3-amine is restricted to two rotatable bonds due to the planarity of the furan ring [1][2]. This difference alters the accessible conformational ensemble, which can affect entropic penalties upon protein binding.

Conformational flexibility Molecular recognition Entropy

Certified Purity and Defined Storage

Commercially, 6-chloro-N-(oxolan-2-ylmethyl)pyridazin-3-amine is available at 95 % purity (AKSci, catalog 0294CK) and 98 % purity (Leyan, product 1537221), with storage conditions of sealed, dry, 2–8 °C . In contrast, the furan analog is less widely catalogued with certified purity specifications, and the simple 6-chloropyridazin-3-amine parent scaffold (CAS 5469-69-2) is often supplied at lower purity grades (e.g., 97 % technical grade) without rigorously controlled storage recommendations .

Purity specification Reproducibility Procurement quality

Chiral Centre for Enantiomeric Resolution

The tetrahydrofuran ring bears a stereogenic centre at C2 (the carbon bearing the methylene linker). This creates an opportunity for enantiomeric resolution or asymmetric synthesis to generate enantiopure material [1]. Neither the furan analog (planar, achiral) nor the N-benzyl analog (no stereogenic centre) offers this property [2]. Chiral pyridazinamines are under-explored in antiviral and kinase inhibitor patent literature, suggesting a potential differentiation space [3].

Chirality Stereochemistry Enantioselective synthesis

6-Chloro-N-(oxolan-2-ylmethyl)pyridazin-3-amine Applications


Hit-to-Lead with Intermediate Lipophilicity

With an XLogP3-AA of 1.5, the target compound occupies a ‘sweet spot’ lipophilicity range (1–3) associated with favourable oral absorption and reduced off-target promiscuity. Medicinal chemistry teams can deploy this scaffold directly in kinase, antiviral, or GPCR-targeted libraries without additional log P adjustment, saving 1–2 synthetic steps compared to starting from the more lipophilic N-benzyl scaffold (XLogP3-AA = 2.2) or the more polar furan analog (XLogP3-AA = 1.2) [1].

Late-Stage Diversification via 6-Chloro Handle

The 6-chloro substituent is activated toward nucleophilic aromatic substitution (SNAr) and transition-metal-catalysed cross-coupling, enabling efficient generation of focused libraries. The saturated tetrahydrofuran side chain electronically modulates the pyridazine ring through its +I effect, which can alter SNAr rates relative to electron-withdrawing aromatic N-substituents. This reactivity differential, documented in the Janssen pyridazinamine antiviral patent series, makes the compound a privileged intermediate for parallel medicinal chemistry [2].

Chiral Chromatography Method Development

The single stereogenic centre at the tetrahydrofuran C2 provides a model substrate for developing chiral resolution protocols (SFC, HPLC with chiral stationary phases) or asymmetric synthetic routes. Procurement of the racemic compound at 95–98 % purity allows analytical chemistry groups to establish enantiopurity methods that can later be transferred to enantiomerically enriched samples for stereospecific biological assays.

Conformationally Flexible Probe for Docking

The three rotatable bonds and saturated tetrahydrofuran ring distinguish this scaffold from flat aromatic analogs. Computational chemists can use this compound to probe the conformational preferences of protein binding sites that favour sp³-rich, flexible ligands. The TPSA of 47 Ų and HBA count of 4 provide additional descriptors for building QSAR or pharmacophore models that explicitly discriminate between saturated and aromatic side chains [1].

Quote Request

Request a Quote for 6-chloro-N-(oxolan-2-ylmethyl)pyridazin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.